2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a compound that features a benzimidazole ring fused to a pyridine ring, with a carboxylic acid functional group attached to the benzimidazole moiety. This structure is related to various compounds that have been synthesized and studied for their chemical and biological properties, including their potential use in coordination chemistry, catalysis, and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of benzimidazole derivatives. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a 3H-imidazo[4,5-b]pyridine derivative, showcasing the reactivity of pyridine and benzimidazole moieties under certain conditions . Similarly, the synthesis of 2,6-bis(benzimidazole-2-yl)pyridine ligands for Ru(II) complexes demonstrates the potential for creating complex structures involving benzimidazole and pyridine rings . These syntheses often require specific conditions, such as the presence of a base or the use of microwave irradiation, to achieve the desired products .
Molecular Structure Analysis
The molecular structure of benzimidazole-pyridine derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine was elucidated using these methods, and the data were further supported by density functional theory (DFT) calculations . The importance of hydrogen bonding and weak interactions, such as C–H···Ag and Ag···C interactions, has been highlighted in the structural analysis of Ag(I) complexes with related ligands .
Chemical Reactions Analysis
Benzimidazole-pyridine compounds can participate in various chemical reactions, including coordination to metal centers and anion transport. The coordination chemistry of these compounds is exemplified by the formation of zinc coordination polymers, where the benzimidazole-pyridine ligand coordinates to zinc ions, resulting in structures with unique topologies . Additionally, the anion transport properties of 2,6-bis(benzimidazol-2-yl)pyridine have been studied, revealing the significance of the imidazolyl-NH fragments in this process .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole-pyridine derivatives can be quite diverse, depending on the specific substituents and functional groups present. For instance, the nonlinear optical properties and thermodynamic properties of certain derivatives have been investigated, indicating their potential as materials with interesting electronic properties . The luminescent properties of Ag(I) complexes with related ligands have also been explored, showing strong fluorescent emissions in the solid state at room temperature .
Scientific Research Applications
Synthesis and Structural Studies
- Functionalization Reactions: The compound has been utilized in experimental studies focusing on the synthesis and functionalization of pyrazole and imidazole derivatives. Such reactions are fundamental in the development of compounds with potential applications in materials science and pharmaceutical chemistry (Yıldırım, Kandemirli, & Demir, 2005).
- Molecular Ruthenium Catalysts: Research has demonstrated the use of related benzo[d]imidazole derivatives in the synthesis of molecular ruthenium catalysts for water oxidation. These catalysts are crucial for energy conversion and storage applications (Lu et al., 2016).
Antimicrobial and Antioxidant Activities
- A study synthesized and evaluated the antioxidant and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles. Such compounds, including related benzo[d]imidazole derivatives, display significant activity against various pathogens, indicating their potential as antimicrobial agents (Bassyouni et al., 2012).
Materials Science Applications
- Chemosensors: Research into conjugated polymers incorporating pyridin-2-yl-1H-benzo[d]imidazole units has led to the development of selective chemosensors for metal ions and amino acids. These findings are significant for environmental monitoring and biomedical diagnostics (Xiang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to influence many cellular pathways necessary for the proper functioning of various cells .
properties
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFICRRCLJYFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378097 | |
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
316833-32-6 | |
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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